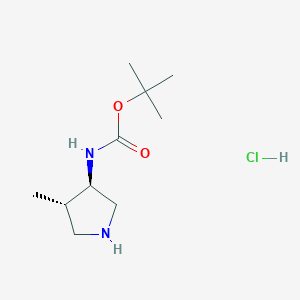

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

Description

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group and a hydrochloride salt. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of approximately 236.45 g/mol . It is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors or receptor modulators. Available in purities of 95–97% (CAS 2719682-91-2), it is supplied in quantities ranging from 100 mg to 1 g by vendors such as BLDpharm and Ambeed .

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBZGWTVRXEHJ-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst to form hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.

Scientific Research Applications

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the compound, including the tert-butyl group and the pyrrolidine ring.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Stereoisomeric Analog: tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Hydrochloride

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₁₀H₂₁ClN₂O₂ (identical to the target compound).

- Key Difference : (3S,4S) stereochemistry vs. (3R,4S) in the target compound.

- Impact : Stereoisomerism can drastically alter binding affinity to chiral biological targets (e.g., enzymes or receptors). For instance, the (3S,4S) configuration may exhibit reduced activity in assays where the (3R,4S) form is active .

Fluorinated Analog: tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate Hydrochloride

- CAS : 2097061-04-4 (hydrochloride salt).

- Molecular Formula : C₉H₁₇FClN₂O₂.

- Key Difference : Fluorine atom at position 4 instead of a methyl group.

- Steric effects: Smaller substituent (F vs. CH₃) may improve access to hydrophobic binding pockets. Physicochemical properties: Lower molecular weight (238.45 g/mol) and altered logP compared to the target compound .

Hydroxyl-Substituted Analog: tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate Hydrochloride

- CAS : 1820575-70-8.

- Molecular Formula : C₉H₁₉ClN₂O₃.

- Key Difference : Hydroxyl group at position 4.

- Hydrogen bonding: Enhanced capacity for interactions with polar residues in target proteins .

Aryl-Substituted Analog: tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

- CAS : 1212076-16-7.

- Molecular Formula : C₂₂H₂₇ClN₂O₂.

- Key Differences :

- Benzyl and 4-chlorophenyl groups : Introduce significant bulk and lipophilicity.

- Predicted properties : Higher density (1.19 g/cm³) and boiling point (504°C) compared to the target compound.

- Applications : Likely used in drug discovery targeting protein-protein interactions or allosteric binding sites due to its extended aromatic system .

Biological Activity

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride is a chemical compound with notable biological activities. It is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a modulator in various biochemical pathways. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate hydrochloride

- CAS Number : 2173637-27-7

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

Research indicates that tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neural cells from toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound appears to reduce oxidative stress markers and inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in neurodegenerative processes, including acetylcholinesterase and β-secretase. This inhibition can potentially reduce the formation of neurotoxic aggregates .

- Cell Viability Enhancement : In vitro studies have demonstrated that treatment with tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride can enhance cell viability in astrocytes subjected to Aβ toxicity. Specifically, it has been reported that the compound can restore approximately 62.98% cell viability compared to untreated controls .

Table 1: Biological Activity Summary

Case Study 1: Neuroprotection against Aβ-Induced Toxicity

In a controlled study involving astrocyte cultures treated with Aβ 1-42, the addition of tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride resulted in a significant reduction in cell death compared to untreated groups. The study highlighted that while the compound improved cell survival rates, it did not completely negate the effects of Aβ toxicity, indicating a need for further investigation into its mechanisms and efficacy .

Case Study 2: Enzymatic Activity Assessment

Another study evaluated the inhibitory effects of similar carbamate derivatives on β-secretase activity. The results indicated that these compounds could significantly reduce β-secretase activity in vitro, suggesting their potential utility in therapeutic strategies aimed at Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving chiral starting materials or asymmetric catalysis. For example, the pyrrolidine core can be constructed through cyclization reactions (e.g., Michael addition or ring-closing metathesis), followed by Boc (tert-butoxycarbonyl) protection of the amine group. Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution. Final hydrochloride salt formation is performed via acid hydrolysis. To ensure stereochemical purity, chiral HPLC or polarimetry is employed, with NMR coupling constants (e.g., vicinal protons in the pyrrolidine ring) providing additional confirmation .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the pyrrolidine ring. Stereochemistry is inferred from coupling constants (e.g., for trans/cis relationships) .

- X-ray Crystallography : Provides definitive confirmation of the (3R,4S) configuration .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHClNO for the hydrochloride salt) .

Advanced Research Questions

Q. What strategies minimize racemization during the synthesis of tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride?

- Methodological Answer : Racemization risks arise during Boc deprotection or amine functionalization. Mitigation strategies include:

- Low-Temperature Reactions : Performing acid-mediated deprotection (e.g., HCl/dioxane) at 0–5°C to reduce epimerization.

- Protecting Group Selection : Using orthogonal groups (e.g., Fmoc) for intermediates requiring harsh conditions.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) or chiral catalysts to selectively retain the desired enantiomer .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and reactivity in drug discovery?

- Methodological Answer :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) assesses binding affinity and interaction motifs.

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links structural features (e.g., Boc group hydrophobicity) to bioavailability or metabolic stability.

- DFT Calculations : Density functional theory predicts reaction pathways (e.g., nucleophilic attack on the carbamate group) and transition states .

Q. What experimental designs are optimal for stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC-UV/MS to identify major impurities (e.g., de-Boc products or ring-opening derivatives).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data.

- Solid-State Stability : Assess hygroscopicity and crystallinity changes using dynamic vapor sorption (DVS) and powder XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.